AKOS BBS-00000324

Description

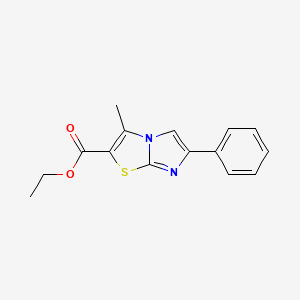

The exact mass of the compound Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality AKOS BBS-00000324 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AKOS BBS-00000324 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-3-19-14(18)13-10(2)17-9-12(16-15(17)20-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWPVLJSEZJBDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester, a heterocyclic compound of interest in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of a key thiazole intermediate, followed by a cyclocondensation reaction to yield the final product. This document outlines detailed experimental protocols, presents available quantitative data, and includes visualizations of the reaction pathway and experimental workflow.

I. Synthetic Pathway Overview

The synthesis of 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester is most effectively achieved through a two-step sequence:

-

Hantzsch Thiazole Synthesis: Formation of the intermediate, 2-amino-4-phenylthiazole, from acetophenone and thiourea in the presence of iodine.

-

Cyclocondensation Reaction: Reaction of 2-amino-4-phenylthiazole with ethyl 2-chloroacetoacetate to construct the fused imidazo[2,1-b]thiazole ring system.

Below is a diagram illustrating the overall synthetic pathway.

II. Experimental Protocols

Step 1: Synthesis of 2-Amino-4-phenylthiazole

This procedure is based on the well-established Hantzsch thiazole synthesis.

Materials:

-

Acetophenone

-

Thiourea

-

Iodine

-

Diethyl ether

-

Ammonium hydroxide solution

-

Methanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

-

Heat the mixture to reflux and maintain for 12 hours.

-

After cooling the reaction mixture, wash it with diethyl ether to remove any unreacted acetophenone and iodine.

-

Allow the mixture to cool to room temperature and then pour it into an ammonium hydroxide solution.

-

Collect the resulting crude product by filtration.

-

Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.

Step 2: Synthesis of 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester

This protocol is adapted from a general procedure for the synthesis of similar imidazo[2,1-b]thiazole derivatives.[1]

Materials:

-

2-Amino-4-phenylthiazole (from Step 1)

-

Ethyl 2-chloroacetoacetate

-

1,4-Dioxane

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

Dissolve 2-amino-4-phenylthiazole (1.0 eq) and ethyl 2-chloroacetoacetate (2.0 eq) in 1,4-dioxane (10 volumes).

-

Heat the solution to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure.

-

Purify the crude material using silica gel column chromatography with a solvent system of 20% ethyl acetate in petroleum ether to yield the final product.[1]

III. Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of the target compound.

IV. Quantitative Data

Table 1: Properties of Key Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Acetophenone | C₈H₈O | 120.15 |

| Thiourea | CH₄N₂S | 76.12 |

| 2-Amino-4-phenylthiazole | C₉H₈N₂S | 176.24 |

| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 |

Table 2: Properties of 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester

| Property | Value |

| CAS Number | 74416-91-4[2] |

| Molecular Formula | C₁₅H₁₄N₂O₂S[2] |

| Molar Mass | 286.35 g/mol |

| Appearance | Likely a solid or crystalline form |

| Solubility | Expected to be soluble in organic solvents like ethanol or DMSO |

| Yield | Not Available |

| Melting Point | Not Available |

| Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) | Not Available in searched literature |

Note: Commercial suppliers of this compound, such as Sigma-Aldrich, indicate that analytical data is not collected for this product as it is supplied for early discovery research.[3] Researchers synthesizing this compound will need to perform their own characterization.

V. Conclusion

This guide provides a robust and logical synthetic route for 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester, based on established chemical principles and analogous reactions found in the scientific literature. The two-step process involving a Hantzsch thiazole synthesis followed by a cyclocondensation reaction is a reliable method for obtaining the desired heterocyclic scaffold. While detailed characterization data for the final product is not widely published, the protocols herein provide a strong foundation for its successful synthesis and subsequent analysis in a research setting.

References

In-depth Technical Guide: Biological Activity of the Imidazo[2,1-b]thiazole Scaffold with Reference to CAS 74416-91-4

In-depth Technical Guide: Biological Activity of the Imidazo[2,1-b][1][2]thiazole Scaffold with Reference to CAS 74416-91-4

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive overview of the biological activities associated with the imidazo[2,1-b][1][2]thiazole core structure. While the initial focus of this inquiry was the specific compound ethyl 3-methyl-6-phenylimidazo[2,1-b][1][2]thiazole-2-carboxylate (CAS 74416-91-4) , a thorough review of scientific literature and patent databases reveals a notable absence of specific biological activity data for this particular molecule. Therefore, this guide expands its scope to the broader class of imidazo[2,1-b][1][2]thiazole derivatives, for which a significant body of research exists. The information presented herein is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this heterocyclic scaffold.

The Imidazo[2,1-b][1][2]thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazo[2,1-b][1][2]thiazole ring system is a fused heterocyclic structure that has garnered considerable attention in medicinal chemistry. Its rigid, planar geometry and the presence of multiple nitrogen and sulfur heteroatoms make it an attractive scaffold for designing molecules that can interact with a variety of biological targets. Derivatives of this core structure have been investigated for a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and kinase inhibitory effects.

Potential Biological Activities of Imidazo[2,1-b][1][2]thiazole Derivatives

Based on extensive research into this class of compounds, several key biological activities have been identified. It is plausible that ethyl 3-methyl-6-phenylimidazo[2,1-b][1][2]thiazole-2-carboxylate could exhibit one or more of the following activities, though direct experimental evidence is not currently available in the public domain.

Anticancer Activity

Numerous studies have highlighted the potential of imidazo[2,1-b][1][2]thiazole derivatives as anticancer agents. The proposed mechanisms of action are diverse and often depend on the specific substitutions on the core scaffold.

-

Kinase Inhibition: A significant area of investigation has been the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, certain 6-phenylimidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[3]

-

Tubulin Polymerization Inhibition: Some derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated mechanism for anticancer drugs.

Antimicrobial and Antifungal Activity

The imidazo[2,1-b][1][2]thiazole scaffold is also a promising framework for the development of novel antimicrobial and antifungal agents. The mechanism of action in this context is often related to the disruption of essential cellular processes in microorganisms.

-

Antibacterial Activity: Studies have demonstrated that various substituted imidazo[2,1-b][1][2]thiazoles exhibit activity against both Gram-positive and Gram-negative bacteria.

-

Antifungal Activity: Several derivatives have shown potent activity against a range of fungal pathogens.

Antitubercular Activity

Derivatives of imidazo[2,1-b][1][2]thiazole have emerged as a promising class of compounds in the search for new treatments for tuberculosis. Some compounds in this class have displayed very good antitubercular activity with low minimum inhibitory concentrations (MIC).[1]

Quantitative Data for Imidazo[2,1-b][1][2]thiazole Derivatives

While no quantitative data is available for CAS 74416-91-4, the following table summarizes representative data for other imidazo[2,1-b][1][2]thiazole derivatives to illustrate the potential potency of this class of compounds.

| Compound Class | Target/Organism | Assay Type | Potency (IC50/MIC) | Reference |

| 6-Phenylimidazo[2,1-b]thiazole Derivatives | FLT3 Kinase | Enzymatic Assay | 0.022 µM | [3] |

| 6-Phenylimidazo[2,1-b]thiazole Derivatives | MV4-11 (AML cell line) | Cellular Assay | 0.002 µM | [3] |

| Substituted Imidazo[2,1-b]thiazoles | Mycobacterium tuberculosis | MIC Assay | 1.6 µg/mL | [1] |

| Substituted Imidazo[2,1-b]thiazoles | Fungal Strains | MIC Assay | 25 µg/mL | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of the biological activity of novel compounds. Below are representative methodologies for key assays relevant to the potential activities of the imidazo[2,1-b][1][2]thiazole scaffold.

In Vitro Kinase Inhibition Assay (Example: FLT3)

This protocol outlines a typical procedure for assessing the inhibitory activity of a compound against a specific protein kinase.

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and a series of dilutions are prepared.

-

Reaction Mixture: In a microplate, the test compound dilutions are mixed with the kinase, a suitable substrate (e.g., a peptide), and ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow the enzymatic reaction to proceed.

-

Detection: The reaction is stopped, and the kinase activity is measured. This can be done using various methods, such as measuring the amount of phosphorylated substrate, often through a luminescence-based assay.

-

Data Analysis: The results are plotted as the percentage of kinase inhibition versus the compound concentration, and the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is calculated.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard method for determining the minimum concentration of a compound required to inhibit the growth of a microorganism.

-

Compound Dilution: A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate.

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

-

Inoculation: Each well of the microplate is inoculated with the microbial suspension. Positive (no compound) and negative (no microbe) controls are included.

-

Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways

The potential anticancer activity of imidazo[2,1-b][1][2]thiazole derivatives, particularly through kinase inhibition, suggests their involvement in critical cell signaling pathways. The FLT3 signaling pathway is a relevant example.

Activation of the FLT3 receptor by its ligand leads to the stimulation of downstream pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, as well as the STAT5 pathway. These pathways are critical for cell proliferation and survival. Imidazo[2,1-b][1][2]thiazole derivatives that inhibit FLT3 would block these downstream signals, leading to an anti-proliferative effect in cancer cells that are dependent on this pathway.

Conclusion and Future Directions

The imidazo[2,1-b][1][2]thiazole scaffold represents a versatile and promising platform for the development of new therapeutic agents. While specific biological data for ethyl 3-methyl-6-phenylimidazo[2,1-b][1][2]thiazole-2-carboxylate (CAS 74416-91-4) is currently lacking in the public domain, the extensive research on structurally related compounds strongly suggests a high potential for a range of biological activities, including anticancer, antimicrobial, and antifungal effects.

Future research should focus on the synthesis and biological evaluation of a library of derivatives based on this specific compound to elucidate its structure-activity relationships. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for such investigations. It is hoped that this technical guide will serve as a valuable resource for researchers in the field and stimulate further exploration of the therapeutic potential of the imidazo[2,1-b][1][2]thiazole class of molecules.

Navigating Early-Stage Drug Discovery: A Technical Guide to the Solubility and Stability of Novel Compounds

For Immediate Release

This technical guide provides a comprehensive overview of the essential physicochemical properties of novel chemical entities, specifically focusing on the methodologies for determining aqueous solubility and chemical stability. While this document uses "AKOS BBS-00000324" as a representative compound, the principles and protocols detailed herein are broadly applicable to a wide range of small molecules in early-stage drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible characterization workflows.

Compound Identification

A critical first step in the characterization of any potential drug candidate is the unambiguous confirmation of its identity. The following table summarizes the key identifiers for the model compound, AKOS BBS-00000324.

| Identifier | Value |

| Compound Name | AKOS BBS-00000324 |

| CAS Registry Number | 74416-91-4[1] |

| Molecular Formula | C15H14N2O2S[1] |

| Molecular Weight | 286.35 g/mol [1] |

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's bioavailability and manufacturability. Poor solubility can hinder absorption and lead to challenges in formulation development. Two key types of solubility are typically assessed: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer. This measurement is particularly relevant for high-throughput screening applications where compounds are often handled in DMSO.

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

Laser nephelometry is a high-throughput method used to determine kinetic solubility by measuring the light scattering caused by precipitated particles in a solution.[2][3]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well in a clear-bottom 96-well plate containing a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration that is consistent across all wells, typically ≤1%.

-

Incubation: The plate is briefly agitated to ensure mixing and then incubated at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours).

-

Nephelometry Measurement: The turbidity of each well is measured using a laser nephelometer. The instrument detects the scattered light, which is proportional to the amount of precipitated compound.

-

Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to the baseline.

Kinetic Solubility Workflow by Nephelometry.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility represents the saturation concentration of a compound in a solvent after a prolonged incubation period, ensuring that a true equilibrium has been reached between the dissolved and solid states.[4] This is often considered the 'gold standard' for solubility measurement.

Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining thermodynamic solubility.[5][6]

-

Compound Addition: Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate. High-performance liquid chromatography (HPLC) with UV detection is a common and accurate method for quantification. A standard calibration curve of the compound in the same buffer should be prepared for accurate concentration determination.

-

Data Analysis: The thermodynamic solubility is the measured concentration of the compound in the saturated solution.

Thermodynamic Solubility Workflow by Shake-Flask Method.

Chemical Stability Assessment

Evaluating the chemical stability of a new drug substance is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions. Stability studies are designed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocol: Forced Degradation and Long-Term Stability Studies

Stability testing protocols are guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[7][8][9][10][11]

-

Forced Degradation (Stress Testing):

-

Purpose: To identify potential degradation products and establish degradation pathways. This information is vital for developing stability-indicating analytical methods.

-

Conditions: Expose the drug substance to harsh conditions, including:

-

Acidic: e.g., 0.1 N HCl at 60°C for 24 hours.

-

Basic: e.g., 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative: e.g., 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: e.g., 80°C for 48 hours.

-

Photolytic: Expose the solid material and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method (typically with mass spectrometric detection to identify degradation products) to separate the parent compound from any degradants.

-

-

Long-Term and Accelerated Stability Studies:

-

Purpose: To evaluate the stability of the drug substance under recommended storage conditions and to predict its shelf-life.

-

Storage Conditions (as per ICH guidelines): [11]

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Procedure:

-

Store aliquots of the drug substance in controlled environment chambers under the specified conditions.

-

At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies), withdraw samples.[11]

-

Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method. Other parameters such as appearance and water content may also be monitored.

-

-

Data Analysis: The rate of degradation is determined, and the shelf-life is extrapolated based on the acceptable limits of degradation.

-

General Workflow for Chemical Stability Assessment.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of successful drug development. The methodologies outlined in this guide provide a robust framework for the characterization of novel chemical entities like AKOS BBS-00000324. By generating high-quality, reproducible data on these critical physicochemical properties, researchers can make informed decisions to advance the most promising candidates toward clinical development.

References

- 1. guidechem.com [guidechem.com]

- 2. A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates (2000) | Christopher D. Bevan | 359 Citations [scispace.com]

- 3. A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. | Semantic Scholar [semanticscholar.org]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 7. database.ich.org [database.ich.org]

- 8. pharma.gally.ch [pharma.gally.ch]

- 9. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Spectroscopic and Synthetic Profile of Ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound, ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed look at the compound's characterization and preparation.

Introduction

Ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate is a molecule of interest within the broader class of imidazo[2,1-b]thiazole derivatives. This scaffold is a prominent feature in a variety of compounds investigated for a wide range of therapeutic applications, including antimicrobial, antimalarial, and antitubercular activities. A thorough understanding of the spectroscopic and synthetic profile of this compound is essential for its further investigation and potential application in drug discovery programs.

Spectroscopic Data

The structural identity of ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate has been unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The detailed data are presented below.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for Ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 1.28–1.32 | Triplet | 7.0 | 3H | -OCH₂CH₃ |

| 2.31 | Singlet | - | 3H | -CH₃ |

| 4.25–4.31 | Quartet | 7.1 | 2H | -OCH₂ CH₃ |

| 7.29–7.32 | Triplet | 7.4 | 1H | Ar-H |

| 7.42–7.45 | Triplet | 7.6 | 2H | Ar-H |

| 7.78–7.80 | Doublet | 8.2 | 2H | Ar-H |

| 8.31 | Singlet | - | 1H | Imidazo[2,1-b]thiazole-H |

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate [1]

| Chemical Shift (δ, ppm) | Assignment |

| 12.81 | -OCH₂C H₃ |

| 20.77 | -C H₃ |

| 61.43 | -OC H₂CH₃ |

| 108.11 | Imidazo[2,1-b]thiazole-C |

| 112.89 | Imidazo[2,1-b]thiazole-C |

| 125.44 | Ar-C |

| 129.25 | Ar-C |

| 130.61 | Ar-C |

| 133.38 | Ar-C (quaternary) |

| 137.17 | Imidazo[2,1-b]thiazole-C (quaternary) |

| 146.51 | Imidazo[2,1-b]thiazole-C (quaternary) |

| 147.41 | Imidazo[2,1-b]thiazole-C (quaternary) |

| 161.48 | C =O |

Mass Spectrometry (MS) Data

The mass spectrum of the compound was obtained using Electrospray Ionization (ESI).

Table 3: Mass Spectrometry Data for Ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate [1]

| m/z | Ion |

| 287.08 | [M+1]⁺ |

| 288.08 | [M+2]⁺ |

Experimental Protocols

The synthesis of ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate can be achieved through a microwave-assisted, one-pot reaction, which is an efficient and environmentally friendly approach.[1]

Synthesis of Ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate

A mixture of ethyl 2-amino-4-methylthiazole-5-carboxylate and an appropriate α-bromo aralkyl ketone (phenacyl bromide) is subjected to microwave irradiation in the presence of polyethylene glycol (PEG-400) as a green reaction medium. The reaction can also be carried out under conventional heating. The product is then purified by recrystallization from a suitable solvent such as ethanol.[1]

Visualizations

To further elucidate the experimental and structural aspects of this compound, the following diagrams are provided.

References

Technical Guide: Safety and Handling of AKOS BBS-00000324

Disclaimer: This document provides a general framework for the safe handling of the chemical compound AKOS BBS-00000324 (CAS: 74416-91-4), also known as ethyl 3-methyl-6-phenylimidazo(2,1-b)(1,3)thiazole-2-carboxylate. As of the last update, a specific Safety Data Sheet (SDS) with comprehensive, verified toxicological and physical hazard data for this compound was not publicly available. The following guidelines are therefore based on best practices for handling novel chemical entities in a research and development setting. Researchers, scientists, and drug development professionals must exercise caution and adhere to their institution's safety protocols. A thorough risk assessment should be conducted before any experimental work begins.

Compound Identification and Properties

While specific, verified data is pending the availability of a formal SDS, the basic chemical properties of AKOS BBS-00000324 are summarized below. This information is derived from its chemical structure and should be considered provisional.

| Identifier | Value |

| IUPAC Name | ethyl 3-methyl-6-phenylimidazo[2,1-b][1][2]thiazole-2-carboxylate |

| Synonym | AKOS BBS-00000324 |

| CAS Number | 74416-91-4 |

| Molecular Formula | C₁₅H₁₄N₂O₂S |

| Molecular Weight | 286.35 g/mol |

| Physical Form | Solid (presumed) |

| Solubility | To be determined experimentally |

| Stability | To be determined experimentally |

Hazard Assessment and Precautionary Measures

In the absence of specific toxicity data, AKOS BBS-00000324 should be treated as a potentially hazardous substance. The following table outlines potential hazards and the recommended precautionary measures.

| Hazard Class (Assumed) | GHS Hazard Statement (Assumed) | Precautionary Measures |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation of dust. Use appropriate personal protective equipment (PPE). |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | Wear protective gloves and lab coat. Wash hands thoroughly after handling. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Wear safety glasses or goggles. |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | Handle in a well-ventilated area or a chemical fume hood. |

| Long-term Exposure | Unknown | Minimize exposure. Assume potential for unknown chronic effects. |

Personal Protective Equipment (PPE) Protocol

A layered approach to PPE is mandatory when handling AKOS BBS-00000324 to minimize exposure through all potential routes.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical. The following protocols should be clearly posted in the laboratory.

Exposure Protocols

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill Response Workflow

A systematic approach is necessary to safely manage a spill of AKOS BBS-00000324.

References

The Pharmacokinetic Profile of Imidazo[2,1-b]thiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antitubercular, antifungal, and anti-inflammatory properties. Understanding the pharmacokinetic profile of these derivatives is paramount for their successful development into clinically effective therapeutic agents. This technical guide provides an in-depth overview of the pharmacokinetics of imidazo[2,1-b]thiazole derivatives, summarizing available data, detailing relevant experimental protocols, and visualizing key metabolic pathways.

In Vitro Metabolism and Bioactivation

Understanding the metabolic fate of imidazo[2,1-b]thiazole derivatives is crucial for predicting their in vivo behavior, including potential drug-drug interactions and toxicity. In vitro studies using human liver microsomes have shed light on the metabolic pathways of this class of compounds.

A key metabolic process for some imidazo[2,1-b]thiazole derivatives is oxidative metabolism. Studies on ghrelin receptor inverse agonists containing the imidazo[2,1-b]thiazole motif have shown that these compounds can undergo NADPH-dependent oxidative metabolism in human liver microsomes. This process can lead to the formation of reactive metabolites.[1]

The primary site of metabolic attack is often the sulfur atom within the thiazole ring, leading to the formation of an S-oxide metabolite. This electrophilic intermediate can then react with nucleophiles such as glutathione (GSH), a key endogenous antioxidant. The formation of glutathione conjugates is a common pathway for the detoxification and elimination of reactive metabolites.[1]

For some derivatives, such as a 2-methylimidazo[2,1-b]thiazole analog, a different metabolic pathway involving oxidative desulfation has been observed. This process is thought to proceed through the epoxidation of the thiazole ring. The identification of these metabolic pathways is critical for guiding the structural modification of lead compounds to mitigate the risk of forming reactive metabolites, thereby improving their safety profile.[1]

In Vivo Pharmacokinetic Parameters

| Compound ID | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |

| Derivative A | Oral | 10 | 450 | 1.5 | 2100 | 4.2 | 65 |

| Derivative A | Intravenous | 2 | 980 | 0.1 | 3230 | 3.9 | - |

| Derivative B | Oral | 10 | 275 | 2.0 | 1550 | 6.8 | 48 |

| Derivative B | Intravenous | 2 | 750 | 0.1 | 3230 | 6.5 | - |

Cmax: Maximum plasma concentration Tmax: Time to reach maximum plasma concentration AUC: Area under the plasma concentration-time curve t1/2: Elimination half-life

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible pharmacokinetic data. Below are methodologies for key in vivo and in vitro experiments.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of an imidazo[2,1-b]thiazole derivative in rats.

1. Animal Model:

-

Species: Male Sprague-Dawley rats (or other appropriate rodent strain).

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

-

Acclimatization: A minimum of one week of acclimatization to the facility is recommended before the study.

2. Drug Formulation and Administration:

-

Formulation: The imidazo[2,1-b]thiazole derivative should be formulated in a suitable vehicle (e.g., a solution in saline, a suspension in 0.5% methylcellulose, or a solution in a mixture of DMSO, PEG400, and saline). The formulation should be sterile for intravenous administration.

-

Routes of Administration:

-

Oral (PO): Administered via oral gavage at a specific dose.

-

Intravenous (IV): Administered as a bolus injection into a tail vein or other suitable vessel.

-

3. Blood Sampling:

-

Cannulation: For serial blood sampling, cannulation of the jugular or carotid artery is recommended to minimize stress on the animals.

-

Sampling Time Points: Blood samples (typically 0.1-0.2 mL) are collected at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

4. Bioanalytical Method:

-

Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of the drug in plasma samples.

-

Method Validation: The bioanalytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

5. Pharmacokinetic Analysis:

-

Software: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

In Vitro Metabolic Stability Assay

This assay provides an early assessment of a compound's susceptibility to metabolism.

1. Reagents:

-

Liver microsomes (human, rat, mouse)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer

-

Test compound stock solution (in a suitable organic solvent like DMSO)

2. Incubation:

-

The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

-

A control incubation without the NADPH regenerating system is included to assess non-enzymatic degradation.

-

Samples are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

3. Sample Analysis:

-

The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile).

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

4. Data Analysis:

-

The natural logarithm of the percentage of the remaining parent compound is plotted against time.

-

The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the pharmacokinetic evaluation of imidazo[2,1-b]thiazole derivatives.

References

Methodological & Application

Application Notes and Protocols: Using AKOS BBS-00000324 in Cell-Based Assays

A Comprehensive Search for Biological Applications Yields No Publicly Available Data

Extensive searches for the compound AKOS BBS-00000324, including its chemical name 6-(2,4-DIMETHYLPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE and CAS number 74416-91-4, have revealed no publicly available scientific literature or data regarding its use in cell-based assays, its mechanism of action, or any associated signaling pathways. The information available for this compound is currently limited to listings by chemical suppliers.

This lack of published research prevents the creation of detailed application notes and protocols as requested. Without experimental data, it is not possible to provide information on cellular targets, effective concentrations, assay-specific methodologies, or expected outcomes.

A General Framework for Utilizing Novel Compounds in Cell-Based Assays

For researchers who have access to unpublished, internal data on AKOS BBS-00000324 or similar novel compounds, the following provides a general framework for developing application notes and protocols for cell-based assays. This framework can be adapted to the specific characteristics of the compound and the research questions being addressed.

Compound Characterization and Preparation

Prior to use in cell-based assays, essential physicochemical properties of the test compound should be determined.

| Parameter | Description | Importance |

| Solubility | Determination of the optimal solvent (e.g., DMSO, ethanol) and the maximum soluble concentration. | Ensures complete dissolution of the compound to avoid precipitation in cell culture media. |

| Stability | Assessment of the compound's stability in solution at various storage temperatures and in cell culture media over the time course of the experiment. | Guarantees that the compound remains active and is not degrading during the experiment. |

| Purity | Verification of the compound's purity, typically by methods such as HPLC or LC-MS. | Confirms that observed biological effects are attributable to the compound of interest and not to impurities. |

Protocol: Solubilization and Stock Solution Preparation

-

Determine an appropriate solvent: Based on the compound's chemical properties, select a solvent that is compatible with cell culture (e.g., cell culture grade DMSO).

-

Prepare a high-concentration stock solution: Accurately weigh the compound and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 10 mM). Vortex or sonicate until fully dissolved.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at an appropriate temperature (typically -20°C or -80°C), protected from light.

General Cell-Based Assay Workflow

The following diagram illustrates a typical workflow for assessing the activity of a novel compound in a cell-based assay.

General workflow for a cell-based assay with a novel compound.

Hypothetical Signaling Pathway Modulation

Should preliminary studies indicate that AKOS BBS-00000324 interacts with a known signaling pathway, a diagram can be constructed to visualize its potential mechanism of action. The following is a generic example of how a compound might inhibit a kinase cascade.

Example of a compound inhibiting a signaling pathway.

Conclusion

While specific application notes for AKOS BBS-00000324 cannot be provided due to the absence of published data, the general principles and protocols outlined above offer a starting point for researchers investigating novel chemical entities in cell-based assays. It is recommended that researchers using this compound for the first time perform initial dose-response and cytotoxicity assays to determine the appropriate concentration range for their specific cell type and assay of interest. As research on this and other novel compounds becomes available, more detailed and specific application protocols can be developed.

"protocol for dissolving AKOS BBS-00000324 for experiments"

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a protocol for the dissolution of AKOS BBS-00000324 (ethyl 3-methyl-6-phenylimidazo[2,1-b][1][2]thiazole-2-carboxylate) for use in various experimental settings. Due to the compound's predicted hydrophobic nature, special attention is required to ensure proper solubilization for accurate and reproducible results.

Compound Information

AKOS BBS-00000324 is an imidazothiazole derivative with the following properties:

| Property | Value |

| IUPAC Name | ethyl 3-methyl-6-phenylimidazo[2,1-b][1][2]thiazole-2-carboxylate |

| Molecular Formula | C15H14N2O2S |

| Molecular Weight | 286.35 g/mol |

| Predicted Melting Point | 143-144 °C |

| Predicted logP | 3.54790 |

| Predicted pKa | 4.79 |

The high predicted logP value suggests that AKOS BBS-00000324 is lipophilic and will exhibit low solubility in aqueous solutions.

Experimental Protocols

Based on the physicochemical properties of AKOS BBS-00000324 and established methods for dissolving hydrophobic compounds for biological assays, the following protocol is recommended.

Materials:

-

AKOS BBS-00000324 powder

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, amber microcentrifuge tubes or glass vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipettes

-

Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM Stock Solution:

-

Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out a precise amount of AKOS BBS-00000324 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.86 mg of the compound.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

-

Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may be beneficial. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Store the stock solution in a tightly sealed, light-protected (amber) vial at -20°C for short-term storage or -80°C for long-term storage to minimize degradation.

Preparation of Working Solutions:

For most biological experiments, the high-concentration DMSO stock solution will need to be diluted to a final working concentration in an aqueous buffer or cell culture medium.

-

Serial Dilution: It is recommended to perform serial dilutions of the DMSO stock solution in the desired aqueous medium. This should be done immediately before use to minimize the risk of precipitation.

-

Avoid Precipitation: Hydrophobic compounds can precipitate out of solution when diluted into an aqueous environment. To mitigate this, it is crucial to add the DMSO stock solution to the aqueous medium while vortexing or mixing to ensure rapid and even dispersion.

-

Final DMSO Concentration: The final concentration of DMSO in the experimental setup should be kept as low as possible, typically below 0.5%, as DMSO can have its own biological effects. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Safety Precautions:

-

Always handle AKOS BBS-00000324 and DMSO in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for DMSO for specific handling and safety information. Although a specific SDS for AKOS BBS-00000324 was not found, it is prudent to handle it with care as an unknown chemical entity.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Visualized Experimental Workflow

The following diagram illustrates the recommended workflow for dissolving AKOS BBS-00000324 and preparing working solutions.

Caption: Workflow for dissolving AKOS BBS-00000324 and preparing experimental solutions.

References

Application of Imidazo[2,1-b]thiazole Derivatives in Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In cancer research, derivatives of this heterocyclic system have garnered significant attention due to their potent antiproliferative effects against various cancer cell lines. These compounds exert their anticancer activity through diverse mechanisms, including the disruption of microtubule dynamics, inhibition of key signaling kinases, and induction of programmed cell death (apoptosis). This document provides detailed application notes and protocols for studying imidazo[2,1-b]thiazole derivatives in a cancer research setting.

Application Note 1: Imidazo[2,1-b]thiazole Derivatives as Microtubule-Targeting Agents

A significant class of imidazo[2,1-b]thiazole derivatives functions as microtubule-targeting agents, disrupting the cellular cytoskeleton, which is crucial for cell division, motility, and intracellular transport. By interfering with tubulin polymerization, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently lead to apoptosis.

Mechanism of Action:

Certain imidazo[2,1-b]thiazole-based compounds, such as imidazo[2,1-b]thiazole-benzimidazole conjugates, have been shown to inhibit tubulin assembly.[1] Molecular docking studies suggest that these molecules can occupy the colchicine binding site on tubulin, thereby preventing its polymerization into microtubules.[1] This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and eventual apoptotic cell death.

Data Presentation:

Table 1: In Vitro Activity of Representative Microtubule-Targeting Imidazo[2,1-b]thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Effect on Cell Cycle | Tubulin Polymerization IC50 (µM) | Reference |

| 5 | MIA PaCa-2 (Pancreatic) | 2.7 ± 1.2 | G2/M Arrest (76.94% of cells) | Not Reported | [2] |

| 6d | A549 (Lung) | 1.08 | G2/M Arrest | 1.68 | [1] |

| 11b | MIA PaCa-2 (Pancreatic) | Not explicitly stated, but potent | G2/M Arrest | Not Reported | [2] |

| 11c | MIA PaCa-2 (Pancreatic) | Not explicitly stated, but potent | G2/M Arrest | Not Reported | [2] |

| 11e | MIA PaCa-2 (Pancreatic) | 6.9 ± 1.4 | G2/M Arrest | Not Reported | [2] |

Experimental Protocols:

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of imidazo[2,1-b]thiazole derivatives on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549, MIA PaCa-2)

-

Complete cell culture medium

-

Imidazo[2,1-b]thiazole derivative (test compound)

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cancer cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol describes how to assess the inhibitory effect of imidazo[2,1-b]thiazole derivatives on tubulin polymerization.

Materials:

-

Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

-

Imidazo[2,1-b]thiazole derivative (test compound)

-

Positive control (e.g., colchicine)

-

Negative control (vehicle)

-

96-well microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer according to the kit manufacturer's instructions.

-

Add various concentrations of the test compound, positive control, and negative control to the wells of a 96-well plate.

-

Initiate the polymerization by adding the tubulin-containing reaction mixture to each well and incubating at 37°C.

-

Measure the increase in absorbance at 340 nm every minute for 60 minutes using a microplate reader.

-

Plot the absorbance values against time to generate polymerization curves.

-

Calculate the IC50 value for the inhibition of tubulin polymerization from the dose-response curves.

Visualization:

Caption: Workflow for the evaluation of microtubule-targeting agents.

Application Note 2: Imidazo[2,1-b]thiazole Derivatives as Kinase Inhibitors

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for drug development. Several imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of various kinases, including Focal Adhesion Kinase (FAK) and RAF kinases.

Mechanism of Action:

Imidazo[2,1-b]thiazole derivatives have been shown to inhibit both serine/threonine and tyrosine kinases.[3] For instance, certain derivatives have demonstrated potent inhibitory activity against pan-RAF kinases, which are key components of the MAPK/ERK signaling pathway.[4] By inhibiting RAF, these compounds can block the downstream phosphorylation of MEK and ERK, thereby suppressing cancer cell proliferation and survival.[4] Other derivatives have been developed as FAK inhibitors, which play a crucial role in cell adhesion, migration, and invasion.[5]

Data Presentation:

Table 2: Kinase Inhibitory and Antiproliferative Activities of Imidazo[2,1-b]thiazole Derivatives

| Compound ID | Target Kinase | Kinase IC50 | Cancer Cell Line | Cellular IC50 | Reference |

| Compound 37 | B-RAF | Not Reported | MCF-7 (Breast) | 0.475 µM | [3] |

| Compound 40 | B-RAFV600E | 23.1 ± 1.2 nM | Melanoma cells | Not Reported | [3] |

| Compound 27c | Pan-RAF | Potent | Melanoma cells | High activity | [4] |

| Compound 38a | Pan-RAF | Potent | Melanoma cells | High activity | [4] |

| Various derivatives | FAK | High activity | C6 (Glioma) | Comparable to cisplatin | [5] |

Experimental Protocols:

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., for RAF Kinase)

This protocol provides a general framework for assessing the kinase inhibitory activity of imidazo[2,1-b]thiazole derivatives.

Materials:

-

Recombinant active kinase (e.g., B-RAF)

-

Kinase substrate (e.g., MEK1)

-

ATP

-

Kinase assay buffer

-

Imidazo[2,1-b]thiazole derivative (test compound)

-

Positive control inhibitor (e.g., Sorafenib)

-

ADP-Glo™ Kinase Assay kit or similar detection reagent

-

White, 96-well assay plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound and the positive control inhibitor.

-

In a 96-well plate, add the kinase, substrate, and test compound/control to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

-

Measure the luminescence using a luminometer. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Visualization:

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

Application Note 3: Imidazo[2,1-b]thiazole Derivatives as Inducers of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Imidazo[2,1-b]thiazole derivatives have been shown to be effective inducers of apoptosis through various mechanisms.

Mechanism of Action:

Benzo[d]imidazo[2,1-b]thiazole-propenone conjugates, for example, induce apoptosis in HeLa cells by increasing the levels of reactive oxygen species (ROS).[6] This leads to a loss of mitochondrial membrane potential (ΔΨm) and subsequent activation of the intrinsic apoptotic pathway.[6] The induction of apoptosis by other imidazo[2,1-b]thiazole derivatives has been confirmed by various assays, including Hoechst staining, which reveals nuclear condensation, and the Annexin V-FITC assay, which detects the externalization of phosphatidylserine, an early marker of apoptosis.[1]

Data Presentation:

Table 3: Apoptosis-Inducing Effects of Imidazo[2,1-b]thiazole Derivatives

| Compound Class | Cancer Cell Line | Key Apoptotic Events | Reference |

| Benzo[d]imidazo[2,1-b]thiazole-propenone conjugates | HeLa (Cervical) | 40% loss of mitochondrial membrane potential, 4-fold increase in ROS, nuclear condensation | [6] |

| Imidazo[2,1-b]thiazole-benzimidazole conjugates (e.g., 6d) | A549 (Lung) | Confirmed by Hoechst staining, measurement of mitochondrial membrane potential (ΔΨm), and Annexin V-FITC assay | [1] |

Experimental Protocols:

Protocol 4: Annexin V-FITC/PI Apoptosis Assay

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Imidazo[2,1-b]thiazole derivative (test compound)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed and treat cells with the test compound as described in Protocol 1.

-

Harvest the cells (including floating cells in the medium) and wash them with ice-cold PBS.

-

Resuspend the cells in 100 µL of Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Necrotic cells: Annexin V-FITC negative, PI positive.

-

Visualization:

References

- 1. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester as a FLT3 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[2][3] These activating mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and conferring a poor prognosis.[2] Consequently, FLT3 has emerged as a key therapeutic target for AML.

This document provides detailed application notes and protocols for the evaluation of 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester (hereafter referred to as Compound XYZ) as a novel inhibitor of FLT3. The following sections summarize its inhibitory activity and provide comprehensive methodologies for its characterization.

Data Presentation

The inhibitory potential of Compound XYZ against FLT3 was assessed through in vitro kinase assays and cell-based assays. The quantitative data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition Profile of Compound XYZ

| Target Kinase | IC50 (nM) | Assay Method |

| FLT3 (Wild-Type) | 15.2 | ADP-Glo Kinase Assay |

| FLT3-ITD | 5.8 | ADP-Glo Kinase Assay |

| FLT3-D835Y | 25.6 | ADP-Glo Kinase Assay |

Table 2: Cellular Activity of Compound XYZ in FLT3-Mutant AML Cell Lines

| Cell Line | Genotype | IC50 (nM) for Cell Viability |

| MV4-11 | FLT3-ITD | 22.5 |

| MOLM-13 | FLT3-ITD | 31.8 |

| Kasumi-1 | FLT3-Wild Type | > 10,000 |

Table 3: Inhibition of Downstream FLT3 Signaling by Compound XYZ in MV4-11 Cells

| Phospho-Protein Target | IC50 (nM) | Assay Method |

| p-FLT3 (Tyr591) | 18.9 | Western Blot |

| p-STAT5 (Tyr694) | 25.1 | Western Blot |

| p-ERK1/2 (Thr202/Tyr204) | 35.7 | Western Blot |

Experimental Protocols

Detailed protocols for the key experiments used to characterize Compound XYZ are provided below.

FLT3 In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[1][4][5]

Materials:

-

Recombinant FLT3 enzyme (Wild-Type, ITD, D835Y mutants)

-

FLT3 Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT[1]

-

Myelin Basic Protein (MBP) substrate[5]

-

ATP

-

Compound XYZ (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of Compound XYZ in DMSO. Further dilute the compound in the FLT3 Kinase Buffer to the desired concentrations.

-

In a 96-well plate, add 5 µL of the diluted Compound XYZ or DMSO (vehicle control).

-

Add 10 µL of a solution containing the recombinant FLT3 enzyme and MBP substrate in kinase buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

To stop the kinase reaction and deplete the remaining ATP, add 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1] Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13, Kasumi-1)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Compound XYZ (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treat the cells with serial dilutions of Compound XYZ. Include a DMSO-only control.

-

Incubate the cells for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate, carefully remove the supernatant, and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values by normalizing the data to the vehicle control and fitting to a dose-response curve.

Western Blotting for FLT3 Signaling Pathway Analysis

This protocol is for the detection of changes in the phosphorylation status of FLT3 and its downstream signaling proteins.[6][7][8][9][10]

Materials:

-

MV4-11 cells

-

Compound XYZ (in DMSO)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[7]

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)[9]

-

Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK1/2, anti-ERK1/2, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed MV4-11 cells and allow them to grow to a suitable density.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Treat the cells with various concentrations of Compound XYZ for 2-4 hours.

-

Harvest the cells and lyse them with ice-cold RIPA buffer.[9]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in SDS sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.[9]

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[8]

-

Wash the membrane three times with TBST.[8]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like Actin.

Visualizations

FLT3 Signaling Pathway

References

- 1. promega.co.uk [promega.co.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. Acute myeloid leukemia - Wikipedia [en.wikipedia.org]

- 4. FLT3 Kinase Enzyme System Application Note [france.promega.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]

- 9. origene.com [origene.com]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

Application Notes and Protocols: In Vivo Experimental Design for AKOS BBS-00000324, a Putative STAT3 Inhibitor

Disclaimer: As of the generation of this document, specific public domain data regarding the precise mechanism of action for AKOS BBS-00000324 is limited. The following experimental design is based on the hypothesis that AKOS BBS-00000324 is a small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a well-established therapeutic target in various cancers.[1][2][3]

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[3] Constitutive activation of the STAT3 signaling pathway is a common feature in a wide array of human cancers, making it an attractive target for therapeutic intervention.[1][3] This document outlines a comprehensive in vivo experimental design to evaluate the anti-tumor efficacy, pharmacokinetic properties, and pharmacodynamic effects of AKOS BBS-00000324, a putative novel STAT3 inhibitor.

The proposed studies are designed for researchers, scientists, and drug development professionals to rigorously assess the preclinical potential of this compound. The protocols provided herein detail methodologies for pharmacokinetic and pharmacodynamic analyses, as well as a tumor xenograft efficacy study.

Signaling Pathway

Caption: The STAT3 signaling pathway and the putative inhibitory action of AKOS BBS-00000324.

Experimental Workflow

Caption: Overall workflow for the in vivo evaluation of AKOS BBS-00000324.

Experimental Protocols

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of AKOS BBS-00000324 in tumor-bearing mice.[4][5][6]

Materials:

-

Tumor-bearing mice (n=3 per time point)

-

AKOS BBS-00000324 formulation

-

Dosing syringes and needles

-

Blood collection tubes (containing anticoagulant)

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Administer a single dose of AKOS BBS-00000324 to each mouse via the intended clinical route (e.g., oral gavage or intravenous injection).

-

Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[7]

-

Process blood samples to separate plasma by centrifugation.

-

Store plasma samples at -80°C until analysis.

-

Quantify the concentration of AKOS BBS-00000324 in plasma samples using a validated LC-MS/MS method.

-

Calculate key PK parameters.

Data Presentation:

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Concentration) | ng/mL | TBD |

| Tmax (Time to Cmax) | hours | TBD |

| AUC(0-t) (Area Under the Curve) | ng*h/mL | TBD |

| t1/2 (Half-life) | hours | TBD |

| Clearance (CL/F) | mL/h/kg | TBD |

| Volume of Distribution (Vd/F) | L/kg | TBD |

Pharmacodynamic (PD) Study

Objective: To assess the in vivo target engagement and modulation of the STAT3 signaling pathway by AKOS BBS-00000324.

Materials:

-

Tumor-bearing mice (n=3-5 per group)

-

AKOS BBS-00000324 formulation and vehicle control

-

Dosing equipment

-

Tissue homogenization buffer and equipment

-

Protein extraction reagents

-

Western blot or ELISA kits for p-STAT3 and total STAT3

-

qPCR reagents for STAT3 target genes (e.g., Bcl-xL, Cyclin D1)

Protocol:

-

Dose tumor-bearing mice with a single dose of AKOS BBS-00000324 or vehicle.

-

At a predetermined time point post-dose (informed by the PK study, e.g., at Tmax), euthanize the mice.

-

Excise tumors and snap-freeze in liquid nitrogen or store in an appropriate buffer.

-

Homogenize tumor tissues and extract proteins and RNA.

-

For protein analysis, quantify the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 using Western blot or ELISA.

-

For gene expression analysis, perform qPCR to measure the mRNA levels of STAT3 target genes.

-

Normalize p-STAT3 levels to total STAT3 and target gene expression to a housekeeping gene.

Data Presentation:

| Treatment Group | Dose (mg/kg) | p-STAT3 / Total STAT3 Ratio (Mean ± SD) | Bcl-xL mRNA Fold Change (Mean ± SD) |

| Vehicle | 0 | TBD | TBD |

| AKOS BBS-00000324 | Low Dose | TBD | TBD |

| AKOS BBS-00000324 | High Dose | TBD | TBD |

Efficacy Study

Objective: To evaluate the anti-tumor efficacy of AKOS BBS-00000324 in a xenograft mouse model.

Materials:

-

Immunodeficient mice (e.g., athymic nude mice)

-

Human cancer cell line with constitutive STAT3 activation (e.g., A549, MDA-MB-231)

-

AKOS BBS-00000324 formulation and vehicle control

-

Dosing equipment

-

Calipers for tumor measurement

-

Analytical balance for body weight measurement

Protocol:

-

Subcutaneously implant cancer cells into the flank of each mouse.

-

Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

-

Randomize mice into treatment groups (n=8-10 per group):

-

Group 1: Vehicle control

-

Group 2: AKOS BBS-00000324 (Low Dose)

-

Group 3: AKOS BBS-00000324 (High Dose)

-

Group 4: Positive control (a known STAT3 inhibitor or standard-of-care chemotherapeutic)

-

-

Administer the respective treatments daily (or as determined by PK data) for a specified period (e.g., 21 days).

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for terminal analysis (e.g., PD biomarkers, histology).

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle | 0 | TBD | N/A | TBD |

| AKOS BBS-00000324 | Low Dose | TBD | TBD | TBD |

| AKOS BBS-00000324 | High Dose | TBD | TBD | TBD |

| Positive Control | TBD | TBD | TBD | TBD |

References

- 1. Companion Animals as Models for Inhibition of STAT3 and STAT5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Companion Animals as Models for Inhibition of STAT3 and STAT5 | Semantic Scholar [semanticscholar.org]

- 3. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]

- 7. Inhibiting STAT3 in a murine model of human breast cancer-induced bone pain delays the onset of nociception - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening with Ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. Ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate belongs to this versatile class of compounds. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and its analogs to identify and characterize potential therapeutic agents. The primary focus is on anticancer applications, as this is the most extensively studied activity for this compound class.

Application Notes

The imidazo[2,1-b]thiazole core can be leveraged for the development of inhibitors for various biological targets. High-throughput screening of libraries based on this scaffold can facilitate the discovery of potent and selective modulators of cellular pathways implicated in disease.

Key Therapeutic Areas for Screening:

-

Oncology: Many derivatives of imidazo[2,1-b]thiazole have shown significant anti-proliferative activity against a range of cancer cell lines.[1][2][3] Screening campaigns can focus on identifying compounds that are cytotoxic to cancer cells, induce apoptosis, or inhibit specific kinases involved in cancer progression.

-